

3-Methyl-2-furoic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-Methyl-2-furoic acid

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An In-depth Technical Guide to **3-Methyl-2-furoic Acid**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This technical guide provides a detailed overview of **3-Methyl-2-furoic acid**, covering its chemical properties, structure, synthesis, and spectroscopic profile.

Chemical Structure and Identification

3-Methyl-2-furoic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 3-position.[\[1\]](#)

IUPAC Name: 3-methylfuran-2-carboxylic acid[\[2\]](#) Other Names: 2-Furancarboxylic acid, 3-methyl-; methylpyromucic acid[\[1\]](#)[\[2\]](#) CAS Number: 4412-96-8[\[1\]](#) Molecular Formula: C₆H₆O₃[\[1\]](#)
[\[3\]](#) SMILES: CC1=C(OC=C1)C(=O)O[\[2\]](#) InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N[\[1\]](#)
[\[3\]](#)

Caption: Chemical structure of **3-Methyl-2-furoic acid**.

Physicochemical Properties

The key physicochemical properties of **3-Methyl-2-furoic acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	126.11 g/mol	[1] [2] [3]
Appearance	White to beige crystalline powder	[4]
Melting Point	134-138 °C	[4]
Boiling Point	174.21 °C (estimate)	[4]
Solubility	Soluble in methanol	[4]
XLogP3-AA	1.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Synthesis Protocols

3-Methyl-2-furoic acid can be synthesized through various routes, including the oxidation of 3-methyl-2-furaldehyde and the degradation of 3-methyl-2-isovalerylfuran (Elsholtzia ketone).[\[5\]](#) A well-documented laboratory-scale synthesis involves the hydrolysis of its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 3-methyl-2-furoate[\[5\]](#)

Objective: To synthesize **3-Methyl-2-furoic acid** by the hydrolysis of methyl 3-methyl-2-furoate.

Materials:

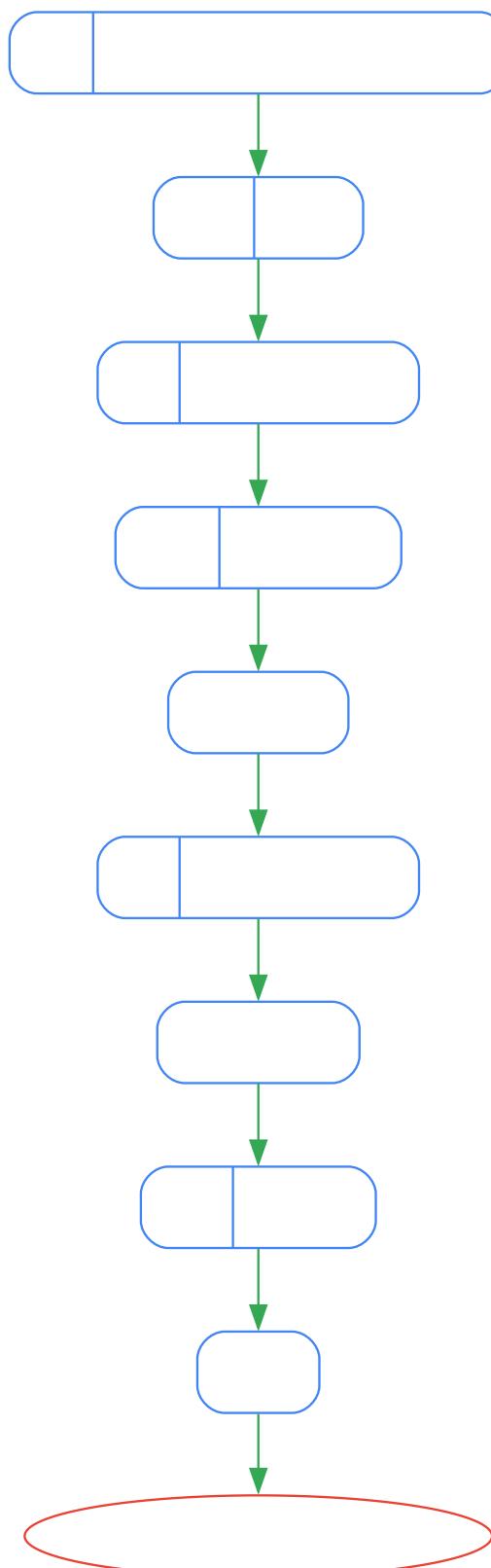
- Methyl 3-methyl-2-furoate (35 g, 0.25 mole)
- 20% aqueous sodium hydroxide (80 mL)
- Concentrated hydrochloric acid (approx. 50 mL)

- Water

Procedure:

- A mixture of methyl 3-methyl-2-furoate and 20% aqueous sodium hydroxide is heated under reflux for 2 hours.
- The solution is then cooled to room temperature.
- Acidify the solution with concentrated hydrochloric acid.
- Stir the mixture vigorously for several minutes to ensure the complete conversion of the salt to the free acid.
- Cool the mixture to room temperature before collecting the product by suction filtration.
- Wash the collected product with two portions of water (approx. 25 mL total).
- The product is then dried.

Yield: 28.5–29.5 g (90–93%) of essentially pure **3-methyl-2-furoic acid**.^[5]

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Caption: Workflow for the synthesis of **3-Methyl-2-furoic acid**.

Spectroscopic Data

The following spectroscopic data has been reported for **3-Methyl-2-furoic acid**:

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=1.6 Hz, 1H), 6.41 (d, J=1.6 Hz, 1H), 2.40 (s, 3H).[6]

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COO), 150.1 (C5), 139.9 (C2), 125.3 (C3), 112.0 (C4), 13.3 (Me).[6]

Infrared (IR): ν 2200-3200 (st, OH), 1670 (st, C=O), 1599 (st, C=C Ar.), 1488 (def, CH), 1189 (st, CO), 1136 (st, CO), 1102 (st, CO) cm⁻¹.[6]

Mass Spectrometry (EI): m/z (%) 126.03 (M+, 100), 127.03 (7), 109.03 (M+-OH, 20), 81.03 (40, M+-CHO₂).[6]

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **3-Methyl-2-furoic acid** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Biological Activity

While furan derivatives, in general, are known to exhibit a wide range of biological activities, specific data on **3-Methyl-2-furoic acid** is limited.[7] However, research on the closely related compound, 2-furoic acid, has shown nematicidal activity against Meloidogyne incognita, with an LD₅₀ value of 55.05 µg/mL.[8] This suggests that the furoic acid scaffold may be a promising

area for the development of new therapeutic or agrochemical agents. Further research is needed to elucidate the specific biological roles and potential signaling pathway interactions of **3-Methyl-2-furoic acid**.

Applications in Synthesis

3-Methyl-2-furoic acid serves as a valuable building block in organic synthesis. It is utilized in palladium-catalyzed cross-coupling reactions to produce arylated heterocycles and in palladium-catalyzed asymmetric hydrogenation, which is a critical process in the synthesis of chiral molecules.^{[6][7]} Its utility also extends to the potential development of new materials and as a flavoring agent in the food industry.^[7]

Safety and Handling

3-Methyl-2-furoic acid is classified as an irritant. The following GHS hazard statements apply:

- H315: Causes skin irritation^[2]
- H319: Causes serious eye irritation^[2]
- H335: May cause respiratory irritation^[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

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